molecular formula C7H9F3N2O B13236282 [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13236282
M. Wt: 194.15 g/mol
InChI Key: JLWIZQBKSMTKSQ-UHFFFAOYSA-N
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Description

[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative characterized by a hydroxymethyl (-CH₂OH) group at the 5-position, an ethyl group at the 1-position, and a trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the hydroxymethyl group introduces polarity, influencing solubility and reactivity.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[2-ethyl-4-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-2-12-6(4-13)5(3-11-12)7(8,9)10/h3,13H,2,4H2,1H3

InChI Key

JLWIZQBKSMTKSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to form the desired pyrazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

It seems there may be a misunderstanding in the query, as the compound of interest is "[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol", not "[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol".
Here is what is known about the applications of [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, based on the available search results:

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has potential biological activities. Pyrazole derivatives have demonstrated anti-inflammatory, antimicrobial, and antitumor activities.

Anti-inflammatory Activity

Pyrazole derivatives, including [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, have shown potential as anti-inflammatory agents. Studies on similar pyrazole compounds have revealed significant cyclooxygenase (COX) inhibitory activity, with IC50 values ranging from 0.02 to 0.04 μM, suggesting strong anti-inflammatory properties compared to standard drugs like diclofenac.

Use as a building block in synthesis

1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyrazole, which makes it a potentially useful building block in the synthesis of more complex molecules.

Fluoroalkylated pyrazoles

Fluoroalkylated pyrazoles are promising drug and herbicide candidates, and some have found practical use .

Mechanism of Action

The mechanism of action of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol with structurally related pyrazole derivatives, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Pyrazole Ring) Key Properties/Applications References
[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol C₇H₉F₃N₂O 194.16 (calc.) 1-Ethyl, 3-CF₃, 5-CH₂OH Positional isomer; potential agrochemical use
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol C₁₁H₁₁ClN₂O 234.67 (calc.) 1-(4-Cl-C₆H₄), 5-CH₃, 4-CH₂OH Pharmaceutical lead (enhanced lipophilicity)
(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol C₇H₁₁FN₂O 158.17 1-Ethyl, 5-F, 3-CH₃, 4-CH₂OH Fluorine-induced metabolic stability
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol C₁₂H₁₁F₃N₂O₂ 272.22 1-CH₃, 5-O-C₆H₅, 3-CF₃, 4-CH₂OH Agrochemical applications (bulky substituents)

Key Observations:

Substituent Position Effects :

  • The trifluoromethyl group at the 3- vs. 4-position (e.g., vs. target compound) alters electronic distribution, affecting reactivity and binding interactions.
  • Hydroxymethyl placement at the 4- or 5-position influences hydrogen-bonding capacity and solubility .

Biological Relevance: Compounds with chlorophenyl (e.g., ) or phenoxy groups (e.g., ) are associated with pharmaceutical or herbicidal activity due to aromatic interactions. Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability.

Synthetic Routes: Many analogs are synthesized via Knorr pyrazole synthesis or condensation reactions (e.g., THF-mediated alkylation in ). The hydroxymethyl group is often introduced through hydrolysis of esters or reduction of carbonyls .

Physicochemical Properties: Trifluoromethyl groups increase hydrophobicity, while hydroxymethyl groups improve water solubility. For example, the compound in (MW 158.17) is smaller and likely more soluble than the phenoxy derivative in (MW 272.22).

Biological Activity

[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, a compound characterized by its unique trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications.

The chemical structure of this compound can be summarized as follows:

Property Details
CAS Number 2060033-46-5
Molecular Formula C₇H₉F₃N₂O
Molecular Weight 194.15 g/mol
Appearance Liquid

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. The synthetic route typically includes:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Alkylation to introduce the ethyl group.
  • Reduction to yield the methanol derivative.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that this compound could induce apoptosis in these cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The selectivity index for COX inhibition suggests potential for developing anti-inflammatory drugs with reduced gastrointestinal toxicity .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on MDA-MB-231 breast cancer cells. The results indicated that specific compounds could inhibit cell proliferation and induce apoptosis through caspase activation .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models, demonstrating significant reductions in edema and pain response compared to control groups .

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